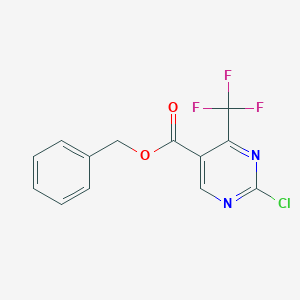

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

The exact mass of the compound Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O2/c14-12-18-6-9(10(19-12)13(15,16)17)11(20)21-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHJVPJLOZDZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371069 | |

| Record name | Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-29-8 | |

| Record name | Phenylmethyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-29-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS Number: 175137-29-8

This guide provides a comprehensive overview of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the creation of targeted therapeutics.

Introduction: A Versatile Building Block in Drug Discovery

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has emerged as a crucial scaffold in the synthesis of a variety of biologically active molecules. Its unique trifluoromethylated pyrimidine core offers a combination of desirable properties for drug candidates, including metabolic stability and enhanced binding affinity to target proteins. The presence of a reactive chlorine atom at the 2-position and a benzyl ester at the 5-position provides orthogonal handles for further chemical modifications, making it an ideal starting material for the construction of diverse chemical libraries. This guide will explore the fundamental chemistry and practical applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 175137-29-8 | [1] |

| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [1] |

| Molecular Weight | 316.66 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 437.7 °C at 760 mmHg (Predicted) | [1] |

| Storage | Store in a dry, sealed place | [1] |

Synthesis and Mechanistic Insights

The synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves a multi-step process, beginning with the construction of the core pyrimidine ring followed by functional group manipulations.

Synthesis of the Key Intermediate: 2,4-dichloro-5-(trifluoromethyl)pyrimidine

A common precursor for the target molecule is 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[3][4] This intermediate can be synthesized from 5-(trifluoromethyl)uracil, which itself is prepared from uracil. The chlorination of 5-(trifluoromethyl)uracil is a critical step, often achieved using reagents like phosphorus oxychloride (POCl₃).[3] The rationale behind using a strong chlorinating agent is to convert the hydroxyl groups of the uracil tautomer into more reactive chloro groups.

Proposed Synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Step 1: Selective Hydrolysis or Carboxylation

One potential route involves the selective hydrolysis of one of the chloro groups of 2,4-dichloro-5-(trifluoromethyl)pyrimidine to a hydroxyl group, followed by oxidation to a carboxylic acid. However, a more direct approach would be the introduction of the carboxylate group at the 5-position.

Step 2: Esterification with Benzyl Alcohol

Once the 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is obtained, the final step is esterification with benzyl alcohol. This can be achieved through several standard methods:

-

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and removing the water formed to drive the equilibrium towards the product.

-

Carbodiimide-mediated Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with benzyl alcohol under milder conditions. This method is often preferred when sensitive functional groups are present.

-

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the desired benzyl ester.

The choice of esterification method depends on the overall synthetic strategy, the scale of the reaction, and the presence of other functional groups in the molecule.

Caption: Proposed synthetic pathway for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Reactivity and Chemical Behavior

The reactivity of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing trifluoromethyl group, and the presence of a labile chlorine atom at the 2-position.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.[5] This reactivity allows for the introduction of a wide range of functional groups by reacting the compound with various nucleophiles, such as amines, alcohols, and thiols. The electron-deficient nature of the pyrimidine ring facilitates this reaction. For instance, reaction with an amine would yield the corresponding 2-amino-4-(trifluoromethyl)pyrimidine derivative, a common scaffold in kinase inhibitors.

Caption: Key reactivity of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Applications in Drug Discovery and Development

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[6] The pyrimidine core serves as a bioisostere for the purine ring found in ATP, allowing these inhibitors to compete with ATP for binding to the kinase domain of the receptor.

The general strategy involves the displacement of the 2-chloro group with a substituted aniline to introduce the key pharmacophoric elements required for potent and selective EGFR inhibition. The benzyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments or serve as a handle for improving pharmacokinetic properties.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the pyrimidine proton, signals in the aromatic region (around 7.3-7.5 ppm) for the phenyl protons of the benzyl group, and a singlet for the benzylic methylene protons (around 5.4 ppm).

-

¹³C NMR: The spectrum would display signals for the carbons of the pyrimidine ring, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the benzyl group carbons and the ester carbonyl carbon would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (316.66 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

A specific safety data sheet for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is not available in the provided search results. However, based on the safety information for related compounds such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine and other chlorinated and fluorinated aromatic compounds, the following precautions should be taken[7][8]:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

Conclusion

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a strategically important building block in medicinal chemistry. Its versatile reactivity, stemming from the electrophilic pyrimidine core and the displaceable chlorine atom, allows for the synthesis of a wide array of complex molecules. Its primary application as an intermediate in the development of kinase inhibitors highlights its significance in the ongoing quest for novel and effective cancer therapeutics. Further exploration of the chemistry of this compound is likely to unveil new synthetic methodologies and lead to the discovery of additional bioactive molecules.

References

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents.

- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents.

-

Esterification of Dicarboxylic Acids with Benzyl Alcohol under the Action of the Microwave Radiation | Request PDF - ResearchGate. Available at: [Link]

-

Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols - Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. Available at: [Link]

-

2 - Supporting Information. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide - PubChem. Available at: [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

- US5175137A - Highly dispersed cuprous compositions - Google Patents.

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - Semantic Scholar. Available at: [Link]

-

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate - PubChemLite. Available at: [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - ResearchGate. Available at: [Link]

-

Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... - ResearchGate. Available at: [Link]

-

FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... - ResearchGate. Available at: [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - Beilstein Journals. Available at: [Link]

-

2 - Supporting Information. Available at: [Link]

-

Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC - NIH. Available at: [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. Available at: [Link]

-

Benzyl-Chloride - Safety Data Sheet. Available at: [Link]

-

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355. Available at: [Link]

Sources

- 1. amfluoro.com [amfluoro.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 4. 2,4-二氯-5-三氟甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate chemical properties

An In-depth Technical Guide to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Foreword: The Strategic Value of a Trifluoromethylpyrimidine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, membrane permeability, and binding affinity. When this moiety is coupled with a pyrimidine core—a privileged heterocycle in countless pharmaceuticals—the resulting structure becomes a high-value synthetic intermediate.

This guide provides a comprehensive technical overview of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block that embodies this design philosophy. We will move beyond a simple recitation of data to explore the causality behind its reactivity, the rationale for its synthetic utility, and its proven applications in the development of targeted therapeutics. For researchers and drug development professionals, understanding the nuances of this reagent is critical for leveraging its full potential in creating next-generation pharmaceuticals.

Core Physicochemical & Structural Properties

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a synthetically versatile intermediate whose utility is dictated by its unique arrangement of functional groups. The table below summarizes its essential properties.

| Property | Value | Source(s) |

| CAS Number | 175137-29-8 | [1] |

| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [1][2] |

| Molecular Weight | 316.66 g/mol | [1] |

| Monoisotopic Mass | 316.02264 Da | [2] |

| Boiling Point | 437.7°C at 760 mmHg (Predicted) | [1] |

| Appearance | White to off-white solid (inferred) | [3] |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | [2] |

| Storage Conditions | Store in a dry, sealed place under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [1][3] |

Synthesis and Manufacturing Insights

While multiple synthetic routes can be envisioned, the construction of this molecule typically leverages the reactivity of pre-functionalized pyrimidine precursors. The following protocol describes a representative and chemically sound method starting from the common intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine. This precursor is a crucial intermediate for various pharmaceutically active ingredients.[4]

Representative Synthetic Workflow

The synthesis is a multi-step process that builds the core scaffold and then introduces the required functional groups in a controlled manner.

Caption: Representative synthesis of the target compound.

Experimental Protocol: Esterification

This protocol details the conversion of an intermediate carboxylic acid to the final benzyl ester product. The causality behind this choice of reagents lies in its efficiency for forming esters from carboxylic acids and alcohols under mild conditions.

-

Reaction Setup: To a solution of 2,4-dichloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add benzyl alcohol (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

-

Coupling Agent Addition: Cool the mixture to 0°C using an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) in DCM. Rationale: EDC and DCC are carbodiimide coupling agents that activate the carboxylic acid for nucleophilic attack by the alcohol. The reaction is performed at 0°C to control the exothermic reaction and minimize side products.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup and Isolation: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from the highly electron-deficient nature of its pyrimidine ring. The combined electron-withdrawing effects of the two ring nitrogens, the C4-trifluoromethyl group, and the C5-benzyloxycarbonyl group render the C2 position exceptionally susceptible to nucleophilic aromatic substitution (SₙAr).

The chlorine atom at C2 serves as an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles. This predictable reactivity makes the compound an ideal scaffold for building molecular diversity. 2-chloropyrimidines are known to be highly reactive and participate in facile SₙAr reactions with amines.[5][6]

Caption: General SₙAr mechanism at the C2 position.

This reactivity is the cornerstone of its application in drug discovery. By reacting the parent molecule with a library of amines, thiols, or other nucleophiles, chemists can rapidly generate a diverse set of analogues for biological screening. Furthermore, the benzyl ester can be selectively cleaved via hydrogenolysis to unmask the carboxylic acid, providing a secondary site for further chemical modification, such as amide bond formation.

Applications in Drug Discovery

The trifluoromethylpyrimidine scaffold is a validated pharmacophore in modern oncology and immunology. Its derivatives are frequently investigated as kinase inhibitors.

-

Scaffold for Kinase Inhibitors: The pyrimidine core mimics the hinge-binding motif of ATP, allowing derivatives to function as competitive inhibitors in the ATP-binding pocket of various kinases. A new series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[7] The ability to readily diversify the C2 position of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate allows for the fine-tuning of selectivity and potency against specific kinase targets.[7]

-

Intermediate for Anticancer Agents: Fluorinated pyrimidines are an important class of anticancer drugs.[8] The inclusion of the trifluoromethyl group often enhances metabolic stability, a desirable trait for drug candidates.[8] This building block is directly relevant to the synthesis of compounds explored for cancer therapy.[4]

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment for FBDD campaigns. Its defined reactivity allows for predictable vector expansion, enabling the elaboration of initial fragment hits into lead compounds.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for any chemical reagent. While experimental spectra are proprietary to manufacturers, the expected spectroscopic signatures can be accurately predicted.

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: A characteristic singlet for the lone pyrimidine proton (C6-H) is expected in the downfield region (δ 8.5-9.0 ppm). The benzylic protons (-CH₂-) should appear as a singlet around δ 5.4 ppm, with the phenyl protons of the benzyl group resonating in the aromatic region (δ 7.3-7.5 ppm).

-

¹³C-NMR: The spectrum will show distinct signals for the ester carbonyl, the pyrimidine ring carbons, the benzyl group carbons, and a characteristic quartet for the trifluoromethyl carbon due to ¹J(C,F) coupling.

-

¹⁹F-NMR: A sharp singlet is expected for the -CF₃ group, providing a clear diagnostic peak.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted mass-to-charge ratios (m/z) for common adducts are crucial for identification.

| Adduct | Predicted m/z |

| [M+H]⁺ | 317.02992 |

| [M+Na]⁺ | 339.01186 |

| [M-H]⁻ | 315.01536 |

| [M+NH₄]⁺ | 334.05646 |

| Data sourced from PubChemLite prediction tools.[2] |

Safety and Handling

As a chlorinated and fluorinated heterocyclic compound, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate must be handled with appropriate care. This compound is intended for research and development use only.[9]

-

General Handling: Always handle in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Toxicological Profile (Inferred): While specific data for this compound is not publicly available, related 2-chloropyrimidines are classified as toxic if swallowed and are known to cause serious eye irritation.[10] Assume this compound possesses similar hazards.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash with soap and copious amounts of water.

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

-

References

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014).

- 2-Chloropyrimidine | C4H3ClN2 | CID 74404.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Wiley Online Library.

- BENZYL 2-CHLORO-4-(TRIFLUOROMETHYL)

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, PMC, NIH.

- Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. (2018).

- 175137-29-8 | Benzyl 2-chloro-4-(trifluoromethyl)

- 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide.

- Benzyl 2-chloro-4-(trifluoromethyl)

- Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table.

- Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyriMidine-7(8H)

- Ethyl 2-chloro-4-(trifluoromethyl)

Sources

- 1. amfluoro.com [amfluoro.com]

- 2. PubChemLite - Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (C13H8ClF3N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyriMidine-7(8H)-carboxylate | 1370411-44-1 [chemicalbook.com]

- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 5. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Keystone Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and profound utility in medicinal chemistry. This document is structured to serve as a practical and intellectual resource for professionals engaged in the synthesis of complex molecular entities.

Molecular Profile and Strategic Importance

The utility of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate as a premier building block in drug discovery is not accidental; it is a direct consequence of the deliberate arrangement of its functional components. Each substituent is strategically positioned to influence reactivity and confer desirable pharmacological properties.

Structural and Electronic Analysis

The core of the molecule is a pyrimidine ring, a diazine heterocycle that is inherently electron-deficient. This foundational characteristic is dramatically amplified by two powerful electron-withdrawing groups:

-

The 4-(Trifluoromethyl) Group: This is arguably the most influential substituent. The CF₃ group exerts a potent negative inductive effect, significantly lowering the electron density of the pyrimidine ring. This has two critical consequences:

-

Enhanced Reactivity: It activates the ring for nucleophilic substitution, particularly at the 2- and 4-positions.

-

Pharmacokinetic Modulation: In a final drug candidate, the CF₃ group often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability and binding affinity.

-

-

The 2-Chloro Group: This is the primary reactive handle for synthetic elaboration. The chlorine atom is an excellent leaving group, especially given the electron-deficient nature of the ring. It is readily displaced by a wide range of nucleophiles (amines, thiols, alcohols), providing a direct and reliable vector for introducing molecular diversity.

-

The 5-Benzyl Carboxylate Group: This functional group serves a dual purpose. It acts as another point for modification, typically after hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Furthermore, the benzyl group can be selectively removed via hydrogenolysis, a mild deprotection strategy that preserves other sensitive functional groups.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis. The following data provides the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 175137-29-8 | [1][2] |

| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [1][2][3] |

| Molecular Weight | 316.66 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Boiling Point | 437.7°C at 760 mmHg (Predicted) | [2] |

| Monoisotopic Mass | 316.02264 Da | [3] |

Spectroscopic Signature: While experimental spectra should always be acquired for validation, the expected NMR and MS data are highly predictable:

-

¹H NMR: Distinct signals for the benzyl CH₂ protons (a singlet), aromatic protons of the benzyl group, and the lone pyrimidine proton at the 6-position.

-

¹³C NMR: Resonances corresponding to the CF₃ carbon (a quartet due to C-F coupling), the carbons of the pyrimidine and benzene rings, the ester carbonyl, and the benzylic carbon.

-

¹⁹F NMR: A sharp singlet, characteristic of the CF₃ group.

-

Mass Spectrometry: A clear molecular ion peak with a characteristic isotopic pattern for one chlorine atom (M, M+2 in a ~3:1 ratio).

Synthesis Strategy: A Multi-Step Approach

The construction of this highly functionalized pyrimidine is not a trivial matter. The synthesis relies on a logical sequence of reactions designed to introduce the key substituents in a controlled manner. The most common precursor is 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[4][5]

Retrosynthetic Analysis

A retrosynthetic approach illuminates the key bond formations and strategic disconnections, providing a clear roadmap for the synthesis.

Caption: Retrosynthetic pathway for the target compound.

Forward Synthesis Workflow and Mechanistic Considerations

The forward synthesis builds upon the logic of the retrosynthetic analysis. Each step is chosen for its efficiency and compatibility with the sensitive trifluoromethyl group.

Step 1: Trifluoromethylation of a Uracil Precursor The initial and most critical step is the introduction of the CF₃ group onto the pyrimidine ring. This is often achieved via radical trifluoromethylation of uracil using reagents like sodium trifluoromethanesulfinate.[4] This reaction's success is paramount as it establishes the key pharmacophore.

Step 2: Chlorination The resulting 5-(trifluoromethyl)uracil is then converted to the highly reactive intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[4][5] This is typically accomplished by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step transforms the relatively inert hydroxyl groups of the uracil tautomer into excellent chloro leaving groups, priming the molecule for subsequent functionalization.

Step 3: Carboxylation and Esterification This is the final, crucial transformation. It involves the selective functionalization of the C-5 position.

-

Rationale: Direct carboxylation of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is challenging. A more common and controlled approach involves a related precursor where the C-2 position is already modified, followed by directed ortho-metalation at C-5 and quenching with a carbonyl source. For the specific target molecule, a synthetic route would involve lithiation at the 5-position followed by quenching with benzyl chloroformate.

Caption: High-level workflow for the synthesis of the target molecule.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The molecular architecture of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate makes it an exceptionally valuable scaffold for the development of kinase inhibitors, a cornerstone of modern oncology and immunology.[6][7][8][9]

Logical Framework for Inhibitor Design

The pyrimidine core acts as a bioisostere for the adenine ring of ATP, enabling it to effectively anchor within the hinge region of a kinase's active site. The strategically placed reactive sites allow for the systematic elaboration of a molecule to achieve high potency and selectivity.

Caption: Strategic elaboration of the core scaffold in drug design.

-

C2-Position: The chloro group is readily displaced by primary or secondary amines. This allows for the introduction of large, complex side chains that can extend into the solvent-exposed region of the kinase, forming critical interactions that determine inhibitor selectivity.

-

C5-Position: The benzyl ester can be hydrolyzed to a carboxylic acid. This acid can then be coupled with a library of amines to form amides, providing a powerful tool to fine-tune physicochemical properties such as solubility, cell permeability, and metabolic stability.

This dual-handle approach allows for a combinatorial-like exploration of chemical space, accelerating the structure-activity relationship (SAR) studies necessary to optimize a lead compound. Derivatives have shown promise as inhibitors of EGFR (Epidermal Growth Factor Receptor) and other critical cancer-related kinases.[5][10]

Detailed Experimental Protocol

This section provides a representative, self-validating protocol for a key transformation. Causality: Every step is designed to maximize yield and purity while ensuring safety.

General Laboratory Best Practices

-

Inert Atmosphere: All reactions involving organometallic reagents (e.g., LDA) must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching by atmospheric oxygen and moisture.

-

Anhydrous Solvents: Use of anhydrous solvents is critical to prevent the decomposition of moisture-sensitive reagents.

-

Reaction Monitoring: Progress should be diligently monitored by Thin-Layer Chromatography (TLC) or LC-MS to determine reaction completion and identify potential side products.

Example Protocol: Nucleophilic Substitution at C2

This protocol details the displacement of the 2-chloro group, a common and critical step in utilizing this scaffold.

Objective: To synthesize a representative N-substituted aminopyrimidine derivative.

Materials:

-

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

-

A primary or secondary amine (e.g., Benzylamine) (1.1 eq)

-

A non-nucleophilic base (e.g., DIPEA) (1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF or NMP)

-

Standard workup and purification reagents.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and anhydrous DMF.

-

Reagent Addition: Add the amine and DIPEA to the solution. Rationale: The base (DIPEA) is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Heating and Monitoring: Heat the reaction mixture (e.g., to 80-100 °C). Monitor the disappearance of the starting material by TLC. Rationale: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution.

-

Aqueous Workup: Upon completion, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Rationale: This step removes the high-boiling DMF solvent and water-soluble salts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel. Rationale: This is essential to remove unreacted starting materials and any side products, yielding the pure desired compound.

-

Characterization: Confirm the structure and purity of the final product via NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry. This final step validates the success of the synthesis.

Safety and Handling

Professional-grade synthesis requires an unwavering commitment to safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemically resistant gloves.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[11]

-

Reagent-Specific Hazards:

-

Chlorinated Pyrimidines: These compounds are irritants and potentially toxic. Avoid skin and eye contact.[12][13]

-

Organolithium Reagents (used in synthesis): Reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe techniques.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution.

-

References

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

BENZYL 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE CAS#: 175137-29-8. ChemWhat. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health (PMC). [Link]

-

Hyma Synthesis Pvt. Ltd. (Custom Synthesis). Hyma Synthesis. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. ACS Publications - Journal of Medicinal Chemistry. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. National Institutes of Health (PMC). [Link]

-

4-Chloro-2-(trifluoromethyl)pyrimidine. PubChem. [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations. MDPI. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications - Journal of Medicinal Chemistry. [Link]

-

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. PubChem. [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]

-

Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent. ResearchGate. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

-

Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. PubMed. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Synthesis, NMR, FT-IR, X-ray structural characterization, DFT analysis and isomerism aspects. PubMed. [Link]

-

2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. PubChem. [Link]

-

How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? FAQ. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. amfluoro.com [amfluoro.com]

- 3. PubChemLite - Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (C13H8ClF3N2O2) [pubchemlite.lcsb.uni.lu]

- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate [smolecule.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: Synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Executive Summary

This technical guide details the high-fidelity synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate , a critical heterocyclic scaffold used in the development of advanced agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients).[1][2]

Unlike standard commodity protocols that focus on the ethyl ester variant, this guide addresses the specific challenge of installing the benzyl ester moiety while preserving the sensitive 2-chloro and 4-trifluoromethyl functionalities.[1][2] The methodology prioritizes a convergent de novo approach , mitigating the risk of nucleophilic aromatic substitution (SNAr) side reactions that occur when attempting to transesterify the final chlorinated pyrimidine.

Target Audience: Synthetic Organic Chemists, Process Development Scientists.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Pyrimidine Core Construction" strategy. Attempting to hydrolyze and esterify a pre-existing 2-chloro-pyrimidine core carries a high risk of hydrolyzing the labile C2-chlorine atom.[1][2] Therefore, the benzyl ester is established prior to ring closure or on the acyclic precursor.

Strategic Pathway

-

Precursor Functionalization: Transesterification of commercially available ethyl 4,4,4-trifluoro-3-oxobutanoate to its benzyl analog.[1][2]

-

Heterocyclic Ring Formation: A three-component condensation (Biginelli-like or Hantzsch-like modification) using the benzyl beta-keto ester, triethyl orthoformate, and urea to form the 2-hydroxy pyrimidine core.[1][2]

-

Deoxychlorination: Conversion of the C2-hydroxyl group (lactam tautomer) to the C2-chloride using phosphorus oxychloride (

).[1]

Pathway Visualization

Figure 1: Convergent synthesis pathway avoiding late-stage manipulation of the reactive chloropyrimidine core.

Detailed Experimental Protocols

Phase 1: Synthesis of Benzyl 4,4,4-trifluoro-3-oxobutanoate

Objective: Convert the ethyl ester to the benzyl ester before ring formation to avoid harsh acidic/basic conditions later.[1][2]

| Parameter | Specification |

| Reagents | Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Benzyl Alcohol (1.1 eq) |

| Catalyst | Titanium(IV) isopropoxide (1 mol%) or Otera’s Catalyst |

| Solvent | Toluene (Anhydrous) |

| Temp/Time | Reflux (110°C) / 4–6 Hours |

| Key Mechanism | Equilibrium-driven transesterification with continuous removal of ethanol.[1][2] |

Protocol:

-

Charge a round-bottom flask with Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and anhydrous Toluene (5 vol).

-

Add Benzyl Alcohol (1.1 eq) and Titanium(IV) isopropoxide (0.01 eq).

-

Fit the flask with a Dean-Stark trap or a distillation head to remove ethanol azeotropically.[1][2]

-

Endpoint: TLC or GC indicates <2% starting ethyl ester.[2]

-

Workup: Cool to RT. Wash with 1N HCl (to quench Ti catalyst) and brine.[1] Dry organic layer over

.[2][5][6] -

Purification: Vacuum distillation is preferred to remove excess benzyl alcohol.[2]

Phase 2: Pyrimidine Ring Construction

Objective: Construct the pyrimidine ring with the trifluoromethyl group at C4 and the benzyl ester at C5.

| Parameter | Specification |

| Reagents | Benzyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Triethyl Orthoformate (1.5 eq), Urea (1.2 eq) |

| Catalyst | Acetic Anhydride ( |

| Solvent | Acetic Anhydride (acts as solvent/reagent) or DMF |

| Temp/Time | 100–120°C / 8–12 Hours |

Protocol:

-

Dissolve Benzyl 4,4,4-trifluoro-3-oxobutanoate (from Phase 1) in Acetic Anhydride (3 vol) and Triethyl Orthoformate (1.5 eq).

-

Reflux for 2 hours to form the intermediate ethoxymethylene species in situ.

-

Cool slightly (to ~80°C) and add Urea (1.2 eq).

-

Reflux for an additional 6–8 hours. The mixture will darken.[2]

-

Mechanism: The urea attacks the ethoxymethylene intermediate, followed by cyclization onto the ester carbonyl.

-

Workup: Concentrate under reduced pressure to remove acetic anhydride. Pour the residue into ice water.

-

Isolation: The product, Benzyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate , will precipitate.[1][2] Filter, wash with cold water and hexanes.[2] Recrystallize from Ethanol/Water if necessary.[2]

Phase 3: Chlorination (The Critical Step)

Objective: Convert the C2-hydroxyl (lactam) to the C2-chloro moiety using

| Parameter | Specification |

| Reagents | Intermediate B (1.0 eq), |

| Base | N,N-Diethylaniline (1.0 eq) or Diisopropylethylamine (DIPEA) |

| Solvent | Neat (in excess |

| Temp/Time | 80–90°C / 3–5 Hours |

Protocol:

-

Place the dry intermediate (Benzyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate) in a flask under inert atmosphere (

). -

Add

(5.0 eq) slowly.[1][2] -

Add N,N-Diethylaniline (1.0 eq) dropwise.[1][2] Note: The base acts as an HCl scavenger and catalyst.

-

Heat to 90°C. The suspension should clear as the chlorinated product forms.

-

Monitoring: HPLC is recommended.[2] Disappearance of the polar starting material peak.

-

Quenching (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed C-Cl bond or the benzyl ester.[1][2]

-

Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1][2]

-

Neutralization: Wash organic phase with saturated

(cold) until pH is neutral. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Scientific Rationale & Troubleshooting (E-E-A-T)

Why this route?

-

Ester Stability: Benzyl esters are susceptible to hydrogenolysis and acid hydrolysis.[2] By installing the benzyl group on the acyclic precursor (Phase 1), we avoid subjecting the final sensitive 2-chloro-pyrimidine to the harsh transesterification conditions (which often require refluxing alcohols and Lewis acids that could displace the chlorine).[1]

-

Regioselectivity: The use of the beta-keto ester with urea ensures the trifluoromethyl group ends up at position 4 and the ester at position 5, driven by the electronics of the trifluoroacetyl group [1].

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 2 | Incomplete formation of ethoxymethylene intermediate.[1][2] | Ensure Triethyl Orthoformate is fresh and reaction time is sufficient before adding Urea.[2] |

| Hydrolysis of Benzyl Ester | Acid concentration too high during Phase 3 workup. | Quench |

| Formation of "Uracil" byproduct | Urea attacking the wrong carbonyl. | Use the two-step addition (Orthoformate first, then Urea) to lock the regiochemistry.[1] |

References

-

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Organic Chemistry Portal / Synthesis 2002.[2] Relevance: Establishes the core condensation logic between beta-keto esters and amidines.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Source: National Institutes of Health (PMC).[1] Relevance: Validates the safety and stoichiometry for POCl3 chlorination of pyrimidines.

-

Synthesis and application of trifluoromethylpyridines and pyrimidines. Source: Beilstein Journal of Organic Chemistry / NIH.[2] Relevance: Provides specific insights into the behavior of trifluoromethyl groups during heterocyclic ring closure.

-

Elimination of Alcohols To Alkenes With POCl3 (Mechanistic Insight). Source: Master Organic Chemistry.[2] Relevance: Explains the mechanistic role of Pyridine/Base in POCl3 reactions, crucial for the chlorination step.

Sources

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate starting materials

Technical Whitepaper: Strategic Synthesis & Sourcing of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Executive Summary

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a high-value heterocyclic intermediate, primarily utilized in the development of agrochemicals (specifically herbicides) and pharmaceutical kinase inhibitors.[1] Its structural core combines a trifluoromethyl group (

This guide details the strategic selection of starting materials and the chemical causality behind the synthesis of this molecule. Unlike the commoditized ethyl ester analog, the benzyl ester is typically a specialized derivative synthesized to modulate solubility or serve as a specific protecting group strategy.[1]

Part 1: Retrosynthetic Logic & Strategic Disconnections

To determine the optimal starting materials, we must deconstruct the target molecule.[1] The synthesis is governed by the construction of the electron-deficient pyrimidine ring and the subsequent functionalization of the ester.[1]

Strategic Disconnection Analysis

-

Ester Linkage: The benzyl ester is best installed late-stage to avoid hydrolysis during the harsh acidic/basic conditions required for pyrimidine ring closure and chlorination.[1]

-

C2-Chlorine: The chlorine atom is introduced via the chlorination of a hydroxyl (tautomeric oxo) group.[1] Direct chlorination of the ring is not feasible; it requires a leaving group transformation.[1]

-

Precursor: 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate derivative.[1]

-

-

Pyrimidine Core: The ring is formed via a condensation reaction between a bis-electrophile and a bis-nucleophile.[1]

Figure 1: Retrosynthetic tree illustrating the pathway from the target benzyl ester back to primary commodity starting materials.

Part 2: Primary Starting Materials (The "Building Blocks")

The quality of the final product is strictly dependent on the purity profile of these three core starting materials.

Ethyl 4,4,4-trifluoro-3-oxobutanoate (Ethyl Trifluoroacetoacetate)[1][3]

-

Role: Provides the 4-trifluoromethyl group and the 5-carboxyl scaffold.[1][3]

-

Critical Attribute: This reagent must be reacted with Triethyl Orthoformate and Acetic Anhydride to generate the reactive ethoxymethylene intermediate (Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate) prior to ring closure.[1]

-

Sourcing Note: While the raw keto-ester is available, industrial workflows often purchase the pre-formed ethoxymethylene derivative (CAS 571-55-1) to reduce step count and waste.[1]

Urea (CAS 57-13-6)[1]

-

Role: Provides the N1 and N3 nitrogen atoms and the C2 carbon (initially as a carbonyl/hydroxyl).[1]

-

Alternative: S-Methylisothiourea can be used to form the 2-methylthio intermediate, which is also a valid leaving group or precursor to chlorine, but Urea is more atom-economical for the 2-OH

2-Cl route.[1]

Benzyl Alcohol (CAS 100-51-6)[1]

-

Role: The nucleophile for the final esterification step.[1]

-

Purity Requirement: Must be anhydrous (<0.05% water). Water competes with the alcohol for the acyl chloride/coupling agent, reverting the product to the acid.

Phosphorus Oxychloride ( )[4]

-

Role: The chlorinating agent that converts the C2-hydroxyl group into the C2-chloride.[1]

-

Safety Critical: Reacts violently with water to release HCl and Phosphoric acid.[1]

Part 3: Synthesis Workflow & Methodology

This protocol describes the most robust route: Synthesis of the Ethyl ester, Hydrolysis, and Re-esterification to Benzyl. Direct transesterification is often low-yielding for electron-deficient pyrimidines due to ring instability.[1]

Step 1: Pyrimidine Ring Construction

-

Reaction: Condensation of Urea with Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.[1]

-

Conditions: Ethanol reflux, often with a base catalyst (NaOEt) or acid catalysis depending on the specific tautomer desired.

-

Mechanism: Michael addition of Urea to the enol ether, followed by cyclization and dehydration.[1]

-

Result: Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (often exists as the 2-oxo tautomer).[1]

Step 2: Chlorination (The Critical Transformation)

-

Reagents:

(excess), Diethylaniline (base scavenger). -

Protocol:

-

Suspend the 2-hydroxy intermediate in

.[1] -

Add catalytic Diethylaniline.[1]

-

Heat to reflux (approx. 105°C) for 3-5 hours.

-

Monitor: The reaction is complete when the solid dissolves and evolution of HCl ceases.

-

Workup: Remove excess

via vacuum distillation. Pour residue onto crushed ice (Exothermic!) to precipitate the Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.

-

Step 3: Hydrolysis to the Acid

-

Reagents: NaOH (1.1 eq), THF/Water.

-

Logic: Controlled hydrolysis is necessary.[1] The 2-Cl group is susceptible to hydrolysis (becoming OH), but the ester hydrolyzes faster at low temperatures.

-

Protocol: Stir at 0°C to room temperature. Monitor strictly by TLC/HPLC to stop before the 2-Cl is displaced.[1] Acidify with dilute HCl to precipitate 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Step 4: Benzyl Esterification

-

Reagents: Benzyl Alcohol, DCC (Dicyclohexylcarbodiimide) or EDC, DMAP (Catalyst).

-

Alternative (Scalable): Convert the Acid to the Acid Chloride using Oxalyl Chloride/DMF, then treat with Benzyl Alcohol/Triethylamine.

-

Protocol (Acid Chloride Method):

Figure 2: Step-by-step synthesis workflow from raw materials to the final benzyl ester.

Part 4: Technical Data & Specifications

| Parameter | Specification / Value | Note |

| Target CAS | N/A (Derivative) | Ethyl analog is CAS 372-31-6 |

| Molecular Formula | ||

| Molecular Weight | 316.66 g/mol | |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive (Ester hydrolysis) |

| Key Impurity A | 2-Hydroxy analog | Result of incomplete chlorination or hydrolysis |

| Key Impurity B | Benzyl Chloride | From reaction of BnOH with POCl3 residues |

References

-

PubChem. "Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate."[1][3] National Library of Medicine.[1] Accessed February 7, 2026.[1] [Link]

-

Google Patents. "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (US20140135497A1)."[1] Google Patents.[1] Accessed February 7, 2026.[1]

-

Royal Society of Chemistry. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate."[1] Journal of the Chemical Society C. Accessed February 7, 2026.[1] [Link]

Sources

An In-depth Technical Guide to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Pyrimidine Scaffold

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a halogenated and fluorinated pyrimidine derivative. Its chemical structure, characterized by a pyrimidine core functionalized with a chloro group, a trifluoromethyl group, and a benzyl carboxylate moiety, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The IUPAC name for this compound is benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate .

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine scaffold itself is a common feature in many biologically active compounds, including several approved drugs. Consequently, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a key building block for creating novel therapeutic agents, especially in oncology.[1][2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in research and development.

| Property | Value | Source |

| IUPAC Name | benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | N/A |

| CAS Number | 175137-29-8 | N/A |

| Molecular Formula | C13H8ClF3N2O2 | N/A |

| Molecular Weight | 316.66 g/mol | N/A |

| Boiling Point | 437.7°C at 760 mmHg | N/A |

| Storage | Store in a dry, sealed place | N/A |

Synthesis and Mechanistic Insights

The synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate can be approached through a multi-step process. A plausible and efficient synthetic route involves the initial synthesis of the key intermediate, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, followed by its esterification with benzyl alcohol.

Part 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step. While various methods for the synthesis of pyrimidine derivatives exist, a common approach involves the cyclization of a three-carbon component with an amidine derivative.[3] For this specific molecule, a likely pathway starts from simpler, commercially available precursors.

Experimental Protocol: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

This protocol is based on established pyrimidine synthesis methodologies.

Materials:

-

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

1,4-Dioxane

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in 1,4-dioxane.

-

Add an aqueous solution of lithium hydroxide to the mixture.

-

Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Dilute the reaction mixture with water and then acidify to a pH of approximately 2 using hydrochloric acid.

-

The resulting precipitate, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the desired product.[4]

Causality of Experimental Choices:

-

Hydrolysis of the Ester: The use of lithium hydroxide facilitates the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This is a standard and effective method for ester cleavage.

-

Acidification: Acidification of the reaction mixture after hydrolysis is crucial to protonate the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid, enabling its isolation.

Part 2: Esterification with Benzyl Alcohol

The final step is the esterification of the synthesized carboxylic acid with benzyl alcohol to yield the target compound. Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. However, other modern and efficient methods can also be employed.

Experimental Protocol: Synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol outlines a standard acid-catalyzed esterification.

Materials:

-

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

-

Benzyl alcohol

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and a molar excess of benzyl alcohol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture to room temperature and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to obtain pure Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.[5]

Causality of Experimental Choices:

-

Acid Catalyst: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.

-

Dean-Stark Apparatus: The removal of water, a byproduct of the esterification, is essential to drive the equilibrium towards the formation of the ester, thereby increasing the reaction yield.

-

Aqueous Workup: The washing steps are necessary to remove the acid catalyst and any unreacted starting materials, leading to a purer product.

Synthetic Workflow Diagram

Caption: Synthetic pathway for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Applications in Drug Discovery and Development

Derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine are recognized as important intermediates in the synthesis of pharmaceutically active compounds, particularly in the development of novel anticancer agents.[6] The trifluoromethylpyrimidine scaffold has been explored for its potential to yield compounds with a range of biological activities, including antifungal and insecticidal properties.[7]

Anticancer Potential

The primary interest in Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate lies in its utility as a precursor for anticancer drug candidates. Pyrimidine-based compounds are known to exert their anticancer effects through various mechanisms of action. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[8]

Furthermore, some pyrimidine derivatives have been shown to interact with DNA, either through intercalation or by binding to the minor groove, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.[7][9] The cytotoxic effects of trifluoromethyl-containing pyrimidine derivatives have been demonstrated against various cancer cell lines.[1]

Potential Mechanism of Action Pathway

The downstream products synthesized from Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate could potentially act as anticancer agents by interfering with critical cellular processes. A plausible mechanism involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA double-strand breaks, which, if not repaired, trigger apoptosis.

Caption: Potential mechanism of action for anticancer agents derived from the title compound.

Safety and Handling

General Hazards of Related Compounds:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Conclusion and Future Perspectives

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a strategically important building block for the synthesis of novel, biologically active molecules. Its unique combination of a reactive pyrimidine core and a trifluoromethyl group makes it a valuable asset in the field of drug discovery, particularly for the development of new anticancer therapies. The synthetic protocols outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Further research into the derivatization of this compound and the biological evaluation of its downstream products is warranted to fully explore its therapeutic potential. The insights into the potential mechanisms of action of related compounds offer a starting point for the design of future studies aimed at elucidating the specific biological targets of novel derivatives.

References

- CN106187911A. (2016). 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.

- Baek, H., Minakawa, M., Yamada, Y. M. A., & Uozumi, Y. (2016). In-Water and Neat Batch and Continuous-Flow Direct Esterification and Transesterification by a Porous Polymeric Acid Catalyst.

- US20140135497A1. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- de Oliveira, M. A. L., & de Oliveira, H. C. (2018). The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar.

- Li, W., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.

-

PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved February 7, 2026, from [Link]

- El-Gamal, M. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.

-

ResearchGate. (n.d.). Esterification of Dicarboxylic Acids with Benzyl Alcohol under the Action of the Microwave Radiation. Retrieved February 7, 2026, from [Link]

- Tummatorn, J., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

- Głowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

-

Thieme. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved February 7, 2026, from [Link]

- Tummatorn, J., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

-

Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved February 7, 2026, from [Link]

-

PubMed. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Retrieved February 7, 2026, from [Link]

-

Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 5. Benzyl Esters [organic-chemistry.org]

- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually shaped by the emergence of novel molecular scaffolds and versatile synthetic intermediates. Among these, pyrimidine derivatives hold a place of prominence, forming the core of numerous therapeutic agents.[1] This guide focuses on a specific, highly functionalized pyrimidine, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. The strategic placement of a chloro leaving group, a trifluoromethyl moiety, and a benzyl ester function makes this compound a valuable building block in the synthesis of complex, biologically active molecules. This document serves as a comprehensive technical resource, providing in-depth information on the structure, synthesis, and characterization of this compound, with a particular focus on its application in drug discovery, exemplified by its role as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.

Molecular Overview

Canonical SMILES Notation: C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl[2]

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 175137-29-8 | [3][4] |

| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [3][4] |

| Molecular Weight | 316.66 g/mol | [4] |

| Melting Point | 45 °C | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. |

The Synthetic Pathway: A Strategic Approach

The synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a multi-step process that hinges on the initial construction of the pyrimidine core, followed by functionalization. A common and efficient route involves the synthesis of an ethyl ester precursor, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, which is then converted to the final benzyl ester via transesterification.

Synthesis of the Key Precursor: Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

The synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a well-established process. A representative synthetic scheme is outlined below:

Sources

Strategic Scaffold Analysis: Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

The following technical guide details the strategic application of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in organic synthesis.

Role: Advanced Intermediate for Medicinal Chemistry & Agrochemical Synthesis

CAS: 175137-29-8 | Molecular Formula:

Executive Summary

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate represents a "linchpin" scaffold in modern heterocyclic synthesis. Unlike its methyl or ethyl ester counterparts, the benzyl ester offers a critical orthogonal deprotection pathway (hydrogenolysis) that preserves sensitive functionalities often found in late-stage drug candidates.

This guide explores the molecule's unique electronic architecture, its primary reactivity profile (

Structural Architecture & Reactivity Profile

The utility of this scaffold stems from the synergistic electronic effects of its three functional handles.

Electronic Synergy

-

C2-Chloro Position (The Warhead): The pyrimidine ring is naturally electron-deficient. The presence of the electron-withdrawing trifluoromethyl group (

) and the carboxylate ( -